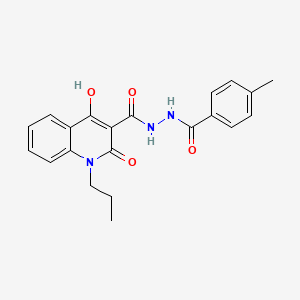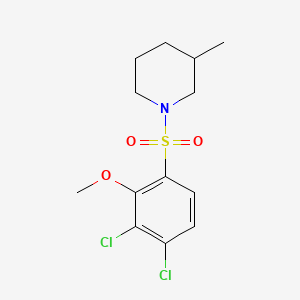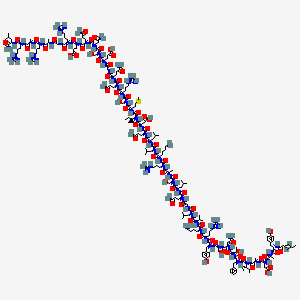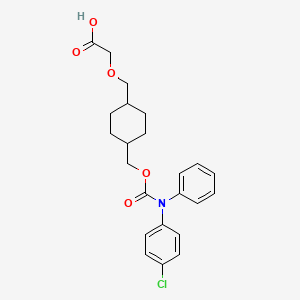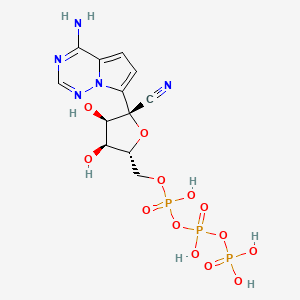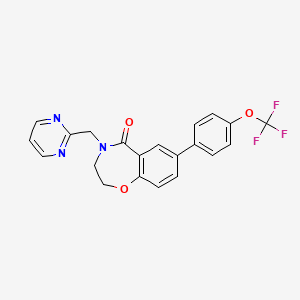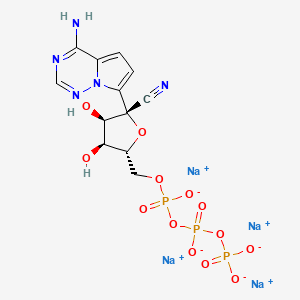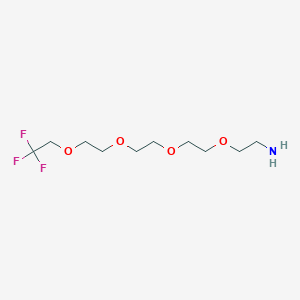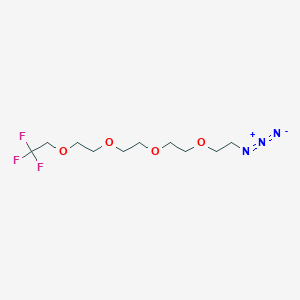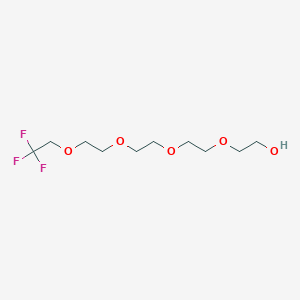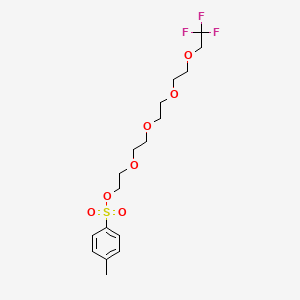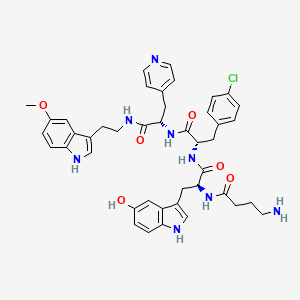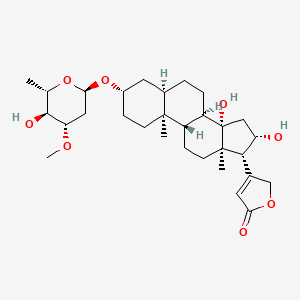
4-Me-PDTic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Me-PDTic is a potent and selective kappa opioid receptor antagonist.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Zulfiqar et al. (2021) discussed the synthesis and crystal structure of a similar compound, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), indicating a protocol for its preparation and confirming its structure through various spectroscopy and crystallography techniques.
Catalytic Applications :
- In environmental catalysis, Tian et al. (2018) synthesized catalysts for the reduction of 4-nitrophenol and hydrodechlorination of 4-chlorophenol, demonstrating the potential of palladium nanoparticles in catalytic applications.
Photodynamic Therapy (PDT) :
- The use of metal-organic framework nanoparticles in PDT, particularly for cancer treatment, was covered by Lismont et al. (2017). They highlighted the potential synergistic effect of combining these nanoparticles with PDT.
Neuroscience and Neural Prosthetics :
- Research by Guo et al. (2013) on a stretchable microelectrode array made from polydimethylsiloxane (PDMS) has implications for neuroscience research and neural prosthetics.
Drug Delivery and Nanoparticle Research :
- The creation of chemically dynamic synthetic vehicles for the delivery of nucleic acids was discussed by Wolff and Rozema (2008). They emphasized the use of masked endosomolytic agents in drug delivery systems.
Environmental Science and Pollution Research :
- A study by Amiri et al. (2020) focused on the adsorption of agricultural pollutants using activated carbon derived from canola stalks. This research is relevant to environmental remediation and sustainability.
Photodynamic Therapy and Imaging in Cancer :
- Wang et al. (2014) developed a targeted nanoparticle platform combining a photodynamic therapy drug with a cancer targeting ligand for head and neck cancer treatment.
properties
CAS RN |
2209073-31-2 |
|---|---|
Product Name |
4-Me-PDTic |
Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.51 |
IUPAC Name |
(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
InChI Key |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4Me-PDTic; 4 Me-PDTic; 4-Me-PDTic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
